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Compound Name: Propyl tiglate

Cat. No.: B1609282 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic

Resonance (2D NMR) techniques for the structural validation of propyl tiglate. We present

supporting experimental data, detailed methodologies, and visual aids to facilitate a clear

understanding of the application of Correlation Spectroscopy (COSY) and Heteronuclear

Multiple Bond Correlation (HMBC) in elucidating molecular structures.

Structural Elucidation of Propyl Tiglate
Propyl tiglate, with the IUPAC name propyl (E)-2-methylbut-2-enoate, is an ester with the

chemical formula C₈H₁₄O₂[1]. Its structure comprises a propyl group attached to the oxygen of

the carboxyl group and a tiglate group, which is a derivative of tiglic acid. The validation of this

structure is crucial for quality control and characterization in various applications, including

fragrance and chemical synthesis. 2D NMR spectroscopy is a powerful tool for unambiguously

confirming the connectivity of atoms within a molecule.

Comparative Analysis of 2D NMR Techniques
Two of the most informative 2D NMR experiments for structural elucidation are COSY and

HMBC.

Correlation Spectroscopy (COSY): This homonuclear experiment reveals correlations

between protons that are coupled to each other, typically through two or three bonds (²JHH
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and ³JHH coupling). The resulting spectrum displays cross-peaks between protons that are

part of the same spin system.

Heteronuclear Multiple Bond Correlation (HMBC): This heteronuclear experiment shows

correlations between protons and carbons that are separated by two or three bonds (²JCH

and ³JCH). It is particularly useful for identifying long-range connectivities and piecing

together different molecular fragments, especially around quaternary carbons.

The table below summarizes the expected 2D NMR correlations for propyl tiglate, based on

its known structure and analysis of similar compounds like ethyl crotonate[2][3][4][5].

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for Propyl
Tiglate

Atom
Number

Atom Type
Predicted
¹H Chemical
Shift (ppm)

Predicted
¹³C
Chemical
Shift (ppm)

Key COSY
Correlation
s (¹H-¹H)

Key HMBC
Correlation
s (¹H-¹³C)

1 -CH₃ ~0.95 (t) ~10.5 H-2 C-2, C-3

2 -CH₂- ~1.65 (sextet) ~22.0 H-1, H-3 C-1, C-3, C-4

3 -O-CH₂- ~4.10 (t) ~66.0 H-2 C-2, C-4

4 C=O - ~167.0 - H-3, H-6, H-8

5 =C(CH₃)- - ~128.0 - H-6, H-8

6 =CH- ~6.80 (qq) ~138.0 H-8
C-4, C-5, C-

7, C-8

7 -CH₃ ~1.80 (d) ~14.0 H-6 C-5, C-6

8 -CH₃ ~1.85 (d) ~12.0 H-6 C-4, C-5, C-6

Note: Chemical shifts are approximate and can vary based on solvent and experimental

conditions. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, qq = quartet of quartets,

sextet.
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Visualizing the Connectivity: COSY and HMBC
Correlations
The following diagrams, generated using the DOT language, illustrate the key through-bond

correlations for propyl tiglate that are essential for its structural validation.
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Caption: Key COSY correlations in propyl tiglate.
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Caption: Key HMBC correlations in propyl tiglate.
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Experimental Protocols
A standardized protocol for acquiring high-quality 2D NMR spectra is essential for reliable

structural validation. The following is a generalized workflow for acquiring COSY and HMBC

spectra, adaptable for most modern NMR spectrometers (e.g., Bruker)[6][7].

1. Sample Preparation:

Dissolve approximately 5-10 mg of propyl tiglate in 0.5-0.7 mL of a deuterated solvent (e.g.,

CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.

2. 1D NMR Acquisition:

Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter

frequency offset.

Acquire a 1D ¹³C NMR spectrum to determine the corresponding parameters for the carbon

dimension.

3. COSY Experiment Setup:

Load a standard COSY pulse program (e.g., cosygpqf on Bruker systems).

Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

Set the transmitter frequency offset to the center of the proton spectrum.

Typically, 256-512 increments in the F1 dimension and 2-4 scans per increment are

sufficient.

4. HMBC Experiment Setup:

Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).

Set the spectral width in the F2 dimension for protons and in the F1 dimension for carbons.
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Set the respective transmitter frequency offsets.

The number of scans per increment will be higher than in the COSY experiment due to the

lower sensitivity of HMBC (typically 8-16 scans).

The long-range coupling constant (J) is typically set to 8-10 Hz.

5. Data Processing and Analysis:

Apply appropriate window functions (e.g., sine-bell) in both dimensions.

Perform a two-dimensional Fourier transform.

Phase correct the spectrum.

Calibrate the axes using the solvent residual peak as a reference.

Analyze the cross-peaks to establish connectivities.

The logical workflow for validating the structure of propyl tiglate using 2D NMR is depicted

below.
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Structural Validation Workflow

Acquire 1D NMR
(¹H and ¹³C)

Acquire 2D COSY Acquire 2D HMBC

Analyze COSY:
Identify ¹H-¹H Spin Systems

Analyze HMBC:
Identify ¹H-¹³C Long-Range Couplings

Integrate Data:
Assemble Molecular Fragments

Confirm Structure of Propyl Tiglate

Click to download full resolution via product page

Caption: Experimental workflow for propyl tiglate validation.

By systematically analyzing the COSY and HMBC spectra and comparing the observed

correlations with the expected patterns, researchers can confidently validate the chemical

structure of propyl tiglate. This approach provides a robust and reliable method for the

characterization of small molecules in academic and industrial research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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